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Compound of Interest

Compound Name: FlAsH-EDT2

Cat. No.: B1672755 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the chemical properties, labeling mechanisms, and

practical applications of FlAsH-EDT2, a powerful fluorogenic probe for site-specific protein

labeling in living cells. Its small size and ability to become fluorescent only upon binding to a

specific amino acid motif make it an invaluable tool in cellular biology and drug discovery.

Core Concepts: Structure and Labeling Principle
FlAsH-EDT2, or Fluorescein Arsenical Hairpin Binder-ethanedithiol, is a biarsenical derivative

of the green-emitting fluorophore, fluorescein.[1] In its free form, complexed with two molecules

of 1,2-ethanedithiol (EDT), the dye is membrane-permeable and non-fluorescent.[1][2] This

lack of intrinsic fluorescence significantly reduces background signal during labeling

experiments.[2]

The key to FlAsH-EDT2's utility lies in its high-affinity, specific binding to a tetracysteine (TC)

motif, most commonly Cys-Cys-Pro-Gly-Cys-Cys (CCPGCC), which can be genetically

engineered into a protein of interest.[3] The binding of the two arsenic atoms to the four

cysteine residues displaces the EDT molecules, leading to a conformational change that

unleashes the fluorescence of the fluorescein core. This process is reversible; the addition of

excess EDT can displace the FlAsH probe from the tetracysteine tag.
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A summary of the key quantitative properties of FlAsH-EDT2 is presented in the table below,

providing a quick reference for experimental design.

Property Value Reference

Molecular Formula C₂₄H₁₈As₂O₅S₄

Molecular Weight 664.50 g/mol

Excitation Maximum 508 nm

Emission Maximum 528 nm

Quantum Yield (bound) ~0.5

Extinction Coefficient 30,000 - 80,000 M⁻¹cm⁻¹

Experimental Protocols
The following sections provide standardized protocols for the preparation of FlAsH-EDT2
labeling solutions and a general procedure for labeling proteins in live mammalian cells.

Preparation of FlAsH-EDT2 Stock and Labeling
Solutions
Materials:

FlAsH-EDT2 powder

Anhydrous Dimethyl sulfoxide (DMSO)

1,2-ethanedithiol (EDT)

Silanized polypropylene tubes

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

Protocol:
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FlAsH-EDT2 Stock Solution (e.g., 1 mM): In a silanized polypropylene tube, dissolve the

appropriate amount of FlAsH-EDT2 powder in anhydrous DMSO to achieve a 1 mM

concentration. This stock solution should be stored at -20°C, protected from light and

moisture.

EDT Stock Solution (25 mM): In a separate silanized tube, prepare a 25 mM solution of EDT

in DMSO. This solution should be prepared fresh before each use due to the susceptibility of

dithiols to air oxidation.

FlAsH-EDT2 Labeling Solution (e.g., 500 nM FlAsH-EDT2, 12.5 µM EDT):

For each sample, mix 1 µl of the 1 mM FlAsH-EDT2 stock solution with 1 µl of the freshly

prepared 25 mM EDT stock solution.

Incubate this mixture at room temperature for 5-10 minutes.

Dilute this mixture into the desired volume of pre-warmed cell culture medium or buffer

(e.g., HBSS) to achieve the final labeling concentrations. For example, to make 1 ml of

labeling solution, add the FlAsH/EDT mixture to 1 ml of buffer.

Live-Cell Protein Labeling Protocol
Materials:

Cells expressing the tetracysteine-tagged protein of interest

FlAsH-EDT2 labeling solution

Wash buffer (e.g., HBSS with 250 µM EDT or British Anti-Lewisite (BAL))

Imaging medium (e.g., HBSS without phenol red)

Protocol:

Cell Preparation: Culture cells expressing the TC-tagged protein to the desired confluency.

Washing: Gently wash the cells twice with pre-warmed HBSS or a similar physiological buffer

to remove serum proteins.
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Labeling: Aspirate the wash buffer and add the freshly prepared FlAsH-EDT2 labeling

solution to the cells. Incubate for 30-60 minutes at 37°C in a humidified incubator. The

optimal labeling time may vary depending on the protein and cell type.

Removal of Unbound Dye:

Aspirate the labeling solution.

Wash the cells with a solution containing a higher concentration of a dithiol, such as 250

µM EDT or BAL, for 10 minutes to reduce non-specific binding. Note that BAL has a higher

potency in displacing FlAsH than EDT.

Wash the cells 2-3 times with buffer (without additional dithiol) to remove residual EDT or

BAL.

Imaging: Replace the final wash buffer with a suitable imaging medium. The cells are now

ready for fluorescence microscopy.

Visualizing with Graphviz
The following diagrams, generated using the DOT language, illustrate key aspects of FlAsH-
EDT2 technology.

Chemical Structure of FlAsH-EDT2
Caption: The chemical structure of FlAsH-EDT2, highlighting the core fluorescein moiety.

Protein Labeling Workflow
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FlAsH-EDT2 Protein Labeling Workflow

Start: Cells expressing
TC-tagged protein

Wash to remove serum

Incubate with
FlAsH-EDT2 solution

(30-60 min)

Wash with EDT/BAL
to reduce background

Final washes with buffer

Fluorescence Imaging

Click to download full resolution via product page

Caption: A streamlined workflow for labeling tetracysteine-tagged proteins in live cells.

Signaling Pathway Application: GPCR Activation FRET
Sensor
FlAsH-EDT2's small size makes it an excellent tool for Förster Resonance Energy Transfer

(FRET) studies. The following diagram illustrates its use in monitoring the activation of a G
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protein-coupled receptor (GPCR), where FlAsH-EDT2 acts as the FRET acceptor and a cyan

fluorescent protein (CFP) serves as the donor.

GPCR Activation Monitored by FRET using FlAsH-EDT2
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Caption: FRET-based detection of GPCR activation using a CFP-FlAsH pair.

Advantages and Limitations
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Advantages:

Small Size: The tetracysteine tag is only six amino acids long, minimizing potential

interference with protein function, a significant advantage over larger tags like Green

Fluorescent Protein (GFP).

Fluorogenic Nature: FlAsH-EDT2 is essentially non-fluorescent until it binds to its target,

which dramatically reduces background fluorescence and the need for extensive washing

steps.

Cell Permeability: The probe readily crosses the plasma membrane of live cells, allowing for

the labeling of intracellular proteins.

High Specificity and Affinity: The interaction between FlAsH-EDT2 and the tetracysteine

motif is highly specific and occurs with high affinity.

Limitations:

Non-specific Binding: FlAsH-EDT2 can bind non-specifically to endogenous cysteine-rich

proteins, which can lead to background fluorescence. Careful optimization of labeling and

washing conditions is crucial to minimize this effect.

Toxicity: As an organoarsenic compound, FlAsH-EDT2 can exhibit cytotoxicity, although this

is often mitigated by the low concentrations used and the presence of EDT during labeling.

Requirement for Reduced Cysteines: The tetracysteine tag must be in a reduced state for

FlAsH-EDT2 to bind, which may be a consideration when studying proteins in oxidizing

environments like the endoplasmic reticulum.

Conclusion
FlAsH-EDT2 remains a powerful and versatile tool for the specific fluorescent labeling of

proteins in their native cellular environment. Its unique properties, particularly its small size and

fluorogenic nature, offer distinct advantages for a wide range of applications, from tracking

protein localization and trafficking to sophisticated FRET-based studies of protein-protein

interactions and conformational changes within signaling pathways. By understanding its
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chemical principles and adhering to optimized protocols, researchers can effectively leverage

FlAsH-EDT2 to gain deeper insights into complex biological processes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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